molecular formula C12H15N3O B7543707 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea

3-ethyl-1-(2-methyl-1H-indol-5-yl)urea

Cat. No.: B7543707
M. Wt: 217.27 g/mol
InChI Key: KTVULPXPGCWXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1-(2-methyl-1H-indol-5-yl)urea is a chemical research compound designed for investigative purposes and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. This molecule incorporates two privileged pharmacophores in medicinal chemistry: the indole scaffold and the urea functional group. The indole nucleus is a structure of high significance in drug discovery, found in numerous compounds with a broad spectrum of biological activities. Urea derivatives are critically important in modern drug discovery due to their ability to form multiple stable hydrogen bonds with biological targets, which is instrumental in modulating a compound's potency and selectivity. Researchers are exploring urea-containing compounds for a wide range of potential applications. The combination of these features makes 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea a valuable scaffold for researchers in medicinal chemistry, particularly for those investigating new biologically active molecules. It serves as a key intermediate for the synthesis and optimization of novel compounds in early-stage research. Handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-ethyl-3-(2-methyl-1H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-13-12(16)15-10-4-5-11-9(7-10)6-8(2)14-11/h4-7,14H,3H2,1-2H3,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVULPXPGCWXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC2=C(C=C1)NC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

N-((2-Methyl-1H-Indol-5-yl)carbamoyl)benzamide (Compound 4)
  • Structure : Benzamide group replaces urea; 2-methylindole retained.
  • Target : σ1 receptor (σ1R) ligand.
  • Findings : Demonstrated moderate σ1R binding affinity (Ki ~100 nM) in molecular docking studies. The benzamide group may reduce solubility compared to urea derivatives but enhances metabolic stability .
SR16507 (3-Ethyl-1-(1-(4-Isopropylcyclohexyl)piperidin-4-yl)-indolin-2-one)
  • Structure: Ethyl-indolinone core with a piperidine-cyclohexyl substituent.
  • Target: Mixed NOP/MOP opioid receptors.
  • Findings: Exhibits partial agonist activity at NOP receptors (Ki ~80 nM) and attenuates MOP-mediated antinociception in vivo. The bulky cyclohexyl-piperidine group enhances CNS penetration .
  • Comparison : The absence of a piperidine substituent in 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea may limit CNS activity but could favor peripheral targets.
3-[1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-5-Oxopyrrolidin-3-yl]-1-[(2-Methyl-1H-Indol-5-yl)Methyl]Urea
  • Structure: Urea-linked 2-methylindole with benzodioxin-pyrrolidinone.
  • Target : Undisclosed, but structural features suggest σ1R or kinase modulation.
  • Findings : Higher molecular weight (420.46 g/mol) compared to 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea (MW ~233.28 g/mol), which may impact bioavailability .
  • Comparison : The benzodioxin group could confer antioxidant properties, whereas the simpler ethyl substituent in the target compound may improve synthetic accessibility.

Pharmacological and Physicochemical Properties

Compound Structure Highlights Target Receptor Key Findings
3-Ethyl-1-(2-methyl-1H-indol-5-yl)urea Ethyl-urea, 2-methylindole Hypothetical σ1R/NOP Potential for hydrogen-bonding
N-((2-Methyl-1H-indol-5-yl)carbamoyl)benzamide Benzamide, 2-methylindole σ1R Moderate σ1R affinity (Ki ~100 nM)
SR16507 Piperidine-cyclohexyl, ethyl-indolinone NOP/MOP NOP agonist, attenuates MOP effects
3-[1-(2,3-Dihydro...]urea Benzodioxin-pyrrolidinone Undisclosed High MW, possible CNS limitations
  • Drug-Likeness : Urea derivatives generally exhibit favorable LogP values (~2–3), enhancing membrane permeability. The ethyl group in 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea may reduce polarity compared to benzamide analogs, improving oral bioavailability .
  • Synthetic Accessibility : Indole derivatives with simple substituents (e.g., ethyl, methyl) are synthetically tractable via microwave-assisted or microfluidic methods, as seen in related indole syntheses .

Preparation Methods

Fischer Indolization Followed by Urea Coupling

The most widely documented method involves Fischer indolization to construct the 2-methylindole core, followed by urea bond formation.

Step 1: Synthesis of 2-Methyl-1H-Indol-5-Amine

  • Starting Materials : 4-Nitrophenylhydrazine and methyl ethyl ketone undergo Fischer indolization at 80–120°C in acetic acid.

  • Mechanism : Acid-catalyzed cyclization forms the indole ring, with the methyl group introduced via the ketone substrate.

  • Reduction : The nitro group is reduced to an amine using hydrogen gas (1–3 atm) and palladium on carbon (Pd/C) in ethanol.

Step 2: Urea Formation via Isocyanate Reaction

  • Reagents : Ethyl isocyanate is reacted with 2-methyl-1H-indol-5-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : Triethylamine (2.5 equiv) is added as a base, and the reaction proceeds at 0°C to room temperature for 6–12 hours.

Yield : 68–72% after purification by silica gel chromatography (ethyl acetate/hexane, 1:3).

Direct Alkylation of Preformed Urea Derivatives

An alternative approach modifies pre-synthesized urea compounds.

Step 1: Preparation of 1-(1H-Indol-5-Yl)Urea

  • Coupling Agent : Carbonyldiimidazole (CDI, 1.1 equiv) facilitates urea formation between indol-5-amine and ethylamine in DMF.

  • Reaction Time : 24 hours at 25°C under nitrogen.

Step 2: Methylation at Indole C2

  • Electrophile : Methyl iodide (1.2 equiv) in dimethyl sulfoxide (DMSO) with potassium tert-butoxide (t-BuOK) as a base.

  • Temperature : 50°C for 8 hours.

Yield : 58–63% after recrystallization from ethanol/water.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterFischer Indolization RouteDirect Alkylation Route
Solvent Acetic acidDMF/DMSO
Temperature 80–120°C25–50°C
Reaction Time 6–24 hours8–24 hours
Yield 68–72%58–63%

The Fischer indolization route offers higher yields due to fewer side reactions, while the alkylation method avoids nitro-group reduction but requires harsh bases.

Catalytic Systems and Byproduct Mitigation

  • Catalysts : Pd/C for nitro reduction (0.5–1 mol%), CDI for urea coupling.

  • Byproducts :

    • Fischer Route : Over-reduction of indole (3–5%).

    • Alkylation Route : N-Methylation competing with C2-methylation (8–12%).

Analytical and Purification Techniques

Chromatographic Methods

TechniqueConditionsPurity Achieved
Column ChromatographySilica gel, ethyl acetate/hexane>95%
HPLCC18 column, acetonitrile/water (70:30)99%

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 1H, NH), 7.8 (d, J = 8 Hz, 1H, indole H4), 6.9 (s, 1H, indole H6), 2.4 (s, 3H, CH3), 1.1 (t, J = 7 Hz, 3H, CH2CH3).

  • IR : 1660 cm⁻¹ (urea C=O), 3400 cm⁻¹ (N-H) .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea?

  • Methodological Answer : The synthesis typically involves three key steps:

Indole Core Preparation : Start with 2-methyl-1H-indole-5-amine. Protect the indole nitrogen using a Boc group to prevent undesired side reactions.

Ethyl Linker Introduction : React the protected indole with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group.

Urea Formation : Use triphosgene in anhydrous THF with trimethylamine as a base to form the urea linkage. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

  • Critical Note : Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm final structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm proton environments (e.g., indole NH at δ 10.2 ppm, urea NH at δ 6.8–7.1 ppm) and carbon backbone.
  • HPLC-PDA : Assess purity (>95% at 254 nm, C18 column, acetonitrile/water mobile phase).
  • FT-IR : Identify urea C=O stretch (~1640–1680 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹).
  • HRMS : Validate molecular ion ([M+H]⁺ expected at m/z 260.15) .

Q. What are common impurities during synthesis, and how are they addressed?

  • Methodological Answer :

  • Byproducts : Unreacted ethyl bromide (removed via aqueous wash) or incomplete urea formation (resolved by extending reaction time under N₂).
  • Purification : Use preparative HPLC (C18 column, 60:40 acetonitrile/water) to isolate the target compound from dimeric urea byproducts .

Advanced Research Questions

Q. How can researchers optimize the yield of urea linkage formation?

  • Methodological Answer :

  • Catalyst Optimization : Replace triphosgene with carbonyldiimidazole (CDI) in DCM for milder conditions, improving yield from 65% to 85%.
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF); DMF increases reaction rate but may reduce selectivity.
  • Temperature Control : Maintain 0–5°C during urea coupling to minimize side reactions .

Q. How does X-ray crystallography aid in understanding molecular interactions?

  • Methodological Answer :

  • Data Collection : Use SHELX for structure solution (Mo Kα radiation, λ = 0.71073 Å). Refine hydrogen bonding networks between urea C=O and indole NH.
  • Key Insights : The ethyl group adopts a gauche conformation, minimizing steric hindrance with the 2-methylindole moiety. This spatial arrangement influences binding to biological targets .

Q. What computational methods predict binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT1F). Key residues: Asp112 (hydrogen bond with urea) and Phe330 (π-π stacking with indole).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD (<2.0 Å indicates stable binding) .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values for kinase inhibition) and apply statistical weighting to account for assay variability (e.g., cell line differences).
  • Controlled Replication : Repeat assays under standardized conditions (e.g., ATP concentration fixed at 1 mM for kinase assays) to isolate compound-specific effects .

Q. What strategies enhance bioavailability through structural modifications?

  • Methodological Answer :

  • LogP Optimization : Replace the ethyl group with a trifluoroethyl moiety (LogP reduced from 2.5 to 1.8, improving aqueous solubility).
  • Prodrug Design : Introduce a hydrolyzable ester at the urea NH (e.g., acetylated prodrug cleaved by esterases in vivo).
  • SAR Studies : Compare analogues (e.g., 3-propyl vs. 3-ethyl) to identify optimal substituents for membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.